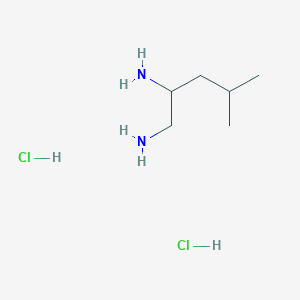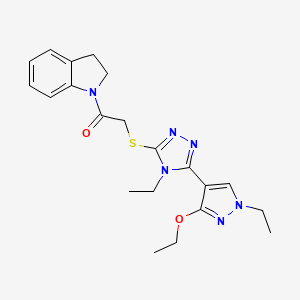
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H29NO4S and its molecular weight is 367.5. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide have been explored for their anticancer properties. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, synthesized through specific reactions, showed potential anticancer activity through molecular docking analysis targeting the VEGFr receptor. This compound was characterized by spectroscopic techniques and confirmed its structure through crystallography, suggesting a possible pathway for developing anticancer agents (Sharma et al., 2018).
Synthesis Methodologies
The field has also seen advancements in synthesis methods. For example, a high-yielding cyclization process was described, leading to compounds that could be reduced to other significant forms in good overall yield. Such methodologies contribute to the broader application of related compounds in pharmaceuticals and material science (King, 2007).
Corrosion Inhibition
Derivatives of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide have been investigated as corrosion inhibitors. For instance, acetamide, isoxazolidine, and isoxazoline derivatives were synthesized and their efficiency in preventing corrosion on steel surfaces in acidic and mineral oil media was tested, showing promising results (Yıldırım & Cetin, 2008).
Polymer Network Formation
Research on polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for creating poly(methyl methacrylate) hybrid networks in air atmosphere has been conducted. A specific derivative was synthesized and used as a photoinitiator, demonstrating improved thermal stability and robust polymer/filler network formation, indicating potential applications in material science (Batibay et al., 2020).
Environmental Degradation Studies
The advanced oxidation chemistry of related compounds, such as the degradation of paracetamol in the UV/H2O2 system, has been explored to understand the breakdown pathways and products. This research provides insights into the environmental impact and degradation mechanisms of similar compounds (Vogna et al., 2002).
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4S/c1-14(2)11-20(17-9-10-25(22,23)13-17)19(21)12-24-18-7-5-16(6-8-18)15(3)4/h5-8,14-15,17H,9-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXJBMGNGYZAPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2416563.png)

![2,4-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2416568.png)

![8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416572.png)

![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2416575.png)


![5-Chloro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2416581.png)

![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2416583.png)